Acid Fuchsin calcium salt

Description

Historical Context and Evolution of Fuchsin Dyes in Scientific Inquiry

The story of Acid Fuchsin calcium salt is intrinsically linked to the broader history of synthetic dyes, which revolutionized science and industry in the 19th century. The journey began with the discovery of mauveine by William Henry Perkin in 1856, the first synthetic aniline (B41778) dye derived from coal tar. rsc.orgresearchgate.net This breakthrough spurred a wave of chemical exploration, leading French chemist François-Emmanuel Verguin to synthesize fuchsine in 1858 by reacting aniline with stannic chloride. britannica.comresearchgate.net This new rose-colored dye, later named magenta, marked the advent of the triphenylmethane (B1682552) dyes. rsc.orgbritannica.com

Initially, fuchsine dyes were primarily used in the textile industry for their vibrant colors. wikipedia.org However, their potential in scientific research soon became apparent. Scientists like Paul Ehrlich, in the 1880s, began using acidic and basic dyes to differentiate various types of blood cells. beckman.com The development of staining techniques that could reveal the intricate structures of cells and tissues became a cornerstone of modern biology and medicine.

The original fuchsine, now known as basic fuchsin, was found to be a mixture of several related compounds. researchgate.net Chemical modifications, such as sulfonation, led to the creation of acid fuchsin, which exhibited different solubility and staining properties. britannica.com This evolution allowed for the development of more sophisticated and differential staining methods. Over time, different salts of acid fuchsin, including the sodium and calcium salts, were prepared to optimize its performance in specific applications. wikipedia.orgresearchgate.net The production and certification of specific dye lots, such as those by the Biological Stain Commission, ensured consistency and reliability in research and diagnostics. researchgate.netnih.gov

Rationale for the Specific Utilization of this compound in Research

The specific use of the calcium salt of Acid Fuchsin in certain research applications stems from its optimized performance in established histological staining protocols. researchgate.netsigmaaldrich.com While the sodium salt of Acid Fuchsin is also widely used, the calcium salt is often certified for specific techniques like the Van Gieson and Mallory's connective tissue stains. researchgate.netsigmaaldrich.com

The rationale for this specificity lies in the subtle yet significant influence of the counterion on the dye's properties and its interaction with tissue components. In some staining methods, the use of the calcium salt can lead to a more precise and intense staining of target structures, such as collagen. clinisciences.com For instance, in the Van Gieson stain, which differentiates collagen from muscle and cytoplasm, the precise chemical nature of the acid fuchsin is crucial for achieving the characteristic bright red staining of collagen fibers. clinisciences.comwikipedia.orgnewcomersupply.com The certification of this compound for such procedures suggests that it consistently provides the desired staining outcome. sigmaaldrich.comsigmaaldrich.com

Furthermore, the purity and dye content of the certified calcium salt are rigorously controlled, ensuring reproducibility in research findings. sigmaaldrich.com This is particularly important in quantitative studies where the intensity of staining may be used to assess the amount of a specific component, such as in studies of fibrosis. wikipedia.org

Scope and Significance of this compound in Contemporary Academic Disciplines

The primary significance of this compound in contemporary academic research lies in its role as a key component of several important histological stains. These stains are indispensable tools in a wide range of disciplines, including:

Histology and Pathology: this compound is fundamental to the Masson's trichrome and Van Gieson staining techniques. clinisciences.comwikipedia.org These methods are widely used to distinguish collagen from other tissues, which is critical for studying a variety of pathological conditions such as fibrosis in organs like the liver, kidneys, and heart. wikipedia.org It helps researchers and clinicians to visualize and assess the extent of tissue scarring and damage.

Biology and Cell Biology: In biological research, this dye aids in the visualization of cellular structures and the extracellular matrix. chemimpex.comchemimpex.com It can be used to study tissue morphology, development, and the changes that occur during disease processes.

Materials Science: The principles of dye binding to biological materials, as exemplified by this compound, can inform the development of new biocompatible materials and sensors.

Forensic Science: Fluorescent staining of latent fingerprints is another application of acid fuchsin, demonstrating its utility beyond traditional histology. sigmaaldrich.com

The enduring relevance of staining techniques that utilize this compound highlights its continued importance in generating fundamental knowledge in both basic and applied sciences.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 123334-10-1 | rpicorp.comfishersci.fi |

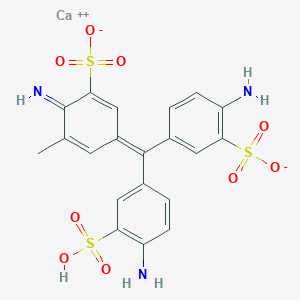

| Molecular Formula | C₂₀H₁₇CaN₃O₉S₃ | cymitquimica.comrpicorp.com |

| Molecular Weight | ~579.64 g/mol | sigmaaldrich.comrpicorp.com |

| Appearance | Green powder/crystals | |

| Solubility | Soluble in water | rpicorp.com |

| Synonyms | Acid Magenta, Acid Rubin, Fuchsin S | chemimpex.com |

Table 2: Key Research Applications of Stains Containing Acid Fuchsin

| Staining Technique | Primary Application | Target Tissue/Component Staining | Key Academic Disciplines | Source(s) |

| Masson's Trichrome | Distinguishing cells from connective tissue | Collagen (blue/green), Muscle/Keratin (red), Nuclei (dark brown/black) | Pathology, Histology, Biomedical Research | wikipedia.org |

| Van Gieson's Stain | Differentiating collagen from other tissue | Collagen (pink/red), Muscle/Cytoplasm (yellow), Nuclei (blue/black) | Pathology, Histology, Connective Tissue Research | clinisciences.comwikipedia.org |

| Altmann's Stain | Staining of mitochondria | Mitochondria | Cell Biology | researchgate.netsigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(3E)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSOAESJQVWXBZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C/C(=C(\C2=CC(=C(C=C2)N)S(=O)(=O)O)/C3=CC(=C(C=C3)N)S(=O)(=O)[O-])/C=C(C1=N)S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17CaN3O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Acid Fuchsin Calcium Salt

Chemical Synthesis Pathways for Acid Fuchsin Calcium Salt

The synthesis of this compound is a multi-step process that begins with the formation of a triarylmethane backbone, followed by sulfonation, and finally, conversion to the calcium salt.

The foundational step is the synthesis of the dye's backbone, typically pararosaniline or rosaniline, which are primary components of Basic Fuchsin. Pararosaniline can be synthesized through several methods, including the condensation of aniline (B41778) with p-aminobenzaldehyde or the oxidation of 4,4'-bis(aminophenyl)methane in the presence of aniline alchetron.comwikipedia.org. An alternative pathway involves the oxidation of 4,4',4''-triaminotriphenylmethane, also known as "leukoparafuxin" google.com.

The key transformation to create Acid Fuchsin is the sulfonation of the Basic Fuchsin precursor wikipedia.orgmacsenlab.com. This electrophilic aromatic substitution introduces sulfonic acid (-SO₃H) groups onto the aromatic rings of the triarylmethane structure stainsfile.com. This process is critical as it converts the basic dye into an acidic one, altering its charge and staining characteristics. The sulfonation can be achieved using various reagents, such as oleum (B3057394) (fuming sulfuric acid) or sodium bisulfite, often at elevated temperatures (70–80°C) google.comresearchgate.net. The degree of sulfonation can vary, potentially yielding a mixture of molecules with one or more sulfonic acid groups stainsfile.com.

The final step is the formation of the calcium salt. This is typically achieved through a salt metathesis reaction where the acidic form of the dye or its sodium salt (the common commercial form of Acid Fuchsin) is treated with a source of calcium ions (e.g., calcium chloride). The calcium ions (Ca²⁺) displace the protons or sodium ions, forming the less soluble and stable this compound.

| Stage | Description | Key Reagents | Reference |

|---|---|---|---|

| Backbone Synthesis | Formation of the pararosaniline/rosaniline core structure. | Aniline, p-aminobenzaldehyde, oxidizing agents. | alchetron.comwikipedia.org |

| Sulfonation | Introduction of sulfonic acid groups onto the aromatic rings to form Acid Fuchsin. | Oleum, Sodium bisulfite. | google.comresearchgate.net |

| Salt Formation | Conversion of the acidic dye or its sodium salt to the calcium salt. | Calcium source (e.g., CaCl₂). | Inferred from standard chemical principles. |

Post-Synthetic Modification Strategies and Functionalization of this compound

The structure of Acid Fuchsin contains multiple reactive sites, primarily the aromatic amine (-NH₂) groups and the sulfonic acid (-SO₃H) groups, which can be targeted for post-synthetic modification to alter the dye's physical and chemical properties.

Functionalization of Amino Groups: The primary amino groups inherited from the pararosaniline backbone are nucleophilic and can undergo various chemical reactions.

Acylation: The amino groups can be acylated by reacting them with agents like fatty acid chlorides. This modification has been demonstrated on the pararosaniline precursor to create amphiphilic derivatives by attaching long hydrocarbon chains, thereby increasing solubility in non-polar environments mdpi.comresearchgate.net. This strategy transforms the hydrophilic dye into a molecule with both hydrophobic and hydrophilic properties.

Diazotization: A significant functionalization is the conversion of the aromatic amino groups into diazonium salts (-N₂⁺). Reacting pararosaniline with nitrous acid results in a tris-diazonium cation known as hexazonium pararosaniline researchgate.net. This derivative is highly reactive and serves as a crucial reagent in histochemical applications.

Modification Involving Sulfonic Acid Groups: The sulfonic acid groups are the defining feature of Acid Fuchsin. They are typically present as sulfonate anions (-SO₃⁻) complexed with a cation.

Salt Exchange: The most fundamental modification is the exchange of the counter-ion. While commonly available as a sodium salt, it can be converted to the calcium salt or other metallic salts to modify its solubility and precipitation characteristics.

Pigment Formation: The sulfonic acid moiety is integral to the process of converting aryl-pararosaniline sulfonic acid dyes into pigments. This involves treating aqueous suspensions of the dye with vehicle emulsions at elevated temperatures to produce pigments with high tinctorial strength suitable for printing inks google.com.

| Target Group | Modification Strategy | Resulting Functional Group | Effect on Properties | Reference |

|---|---|---|---|---|

| Amino Group (-NH₂) | Acylation | Amide (-NHCOR) | Increases hydrophobicity; creates amphiphilic character. | mdpi.comresearchgate.net |

| Amino Group (-NH₂) | Diazotization | Diazonium Salt (-N₂⁺) | Creates a highly reactive intermediate for coupling reactions. | researchgate.net |

| Sulfonic Acid Group (-SO₃H) | Salt Formation | Sulfonate Salt (-SO₃⁻Ca²⁺) | Alters solubility and physical state. | Inferred from standard chemical principles. |

Preparation and Characterization of this compound Derivatives for Specialized Applications

The functionalization of the Acid Fuchsin core structure leads to derivatives with tailored properties for highly specialized scientific and industrial applications. The characterization of these derivatives typically involves spectroscopic methods (FTIR, UV-Vis) to confirm the chemical modification and functional assays to evaluate their performance.

Hexazonium Pararosaniline for Enzyme Histochemistry:

Preparation: This derivative is prepared by reacting an aqueous solution of pararosaniline with three moles of nitrous acid (generated in situ from sodium nitrite (B80452) and hydrochloric acid) researchgate.net. The resulting product is a tris-diazonium cation.

Application: It is a valuable reagent in enzyme histochemistry for localizing sites of enzymatic activity. The highly reactive diazonium groups instantly couple with naphthols or phenols, which are released by the enzymatic hydrolysis of a specific substrate. This "azo coupling" reaction forms a strongly colored, insoluble azo dye precipitate directly at the location of the enzyme, providing precise visualization researchgate.net.

Characterization: The formation of the derivative is confirmed by its subsequent reactivity in the azo coupling assay. The final azo dye product is characterized by its intense color and microscopic localization.

Aryl-Pararosaniline Sulfonic Acid Pigments:

Preparation: These derivatives are converted from a dyestuff into a pigment form by treating an aqueous suspension of the dye with an aqueous emulsion of a vehicle (like paraffin-sulfonate) at high temperatures (e.g., 90-100°C) google.com. The resulting product is then filtered and dried.

Application: This process creates pigments with soft grain and high tinctorial strength that are easily dispersible in printing varnishes for offset or intaglio printing google.com. This overcomes the challenges of using the soluble dye directly in such applications.

Characterization: The performance of the pigment is characterized by its dispersibility in varnishes, color intensity, and stability in the final printed product.

| Derivative Name | Principle of Preparation | Specialized Application | Mechanism of Action | Reference |

|---|---|---|---|---|

| Hexazonium Pararosaniline | Diazotization of the amino groups on the pararosaniline core. | Enzyme Histochemistry | Forms an insoluble azo dye precipitate at sites of enzyme activity via azo coupling. | researchgate.net |

| Aryl-Pararosaniline Sulfonic Acid Pigment | Treatment of the dye with vehicle emulsions at elevated temperatures. | Printing Inks | Converts the soluble dye into a stable, dispersible pigment with high color strength. | google.com |

Advanced Staining and Histochemical Applications of Acid Fuchsin Calcium Salt

Mechanistic Basis of Staining with Acid Fuchsin Calcium Salt

This compound is a notable acidic dye widely employed in histology for its vibrant staining of specific tissue components. Its utility is particularly pronounced in trichrome staining methods, such as the Van Gieson and Masson's trichrome techniques, where it is instrumental in differentiating between cellular and extracellular elements. The underlying principle of its staining action is rooted in the electrostatic interactions between the anionic dye molecules and the cationic components of tissues.

Interactions with Biological Macromolecules and Substrates

The staining mechanism of this compound is primarily governed by its interaction with proteins. As an anionic dye, it possesses negatively charged sulfonate groups which are attracted to positively charged sites on biological macromolecules. These positive charges are predominantly found on the basic amino acids, such as lysine (B10760008) and arginine, which are abundant in various tissue proteins.

While Acid Fuchsin is known for its intense staining of collagen, research indicates that it is not exclusively selective for this protein. It also binds to other proteins that contain a significant number of basic amino acids. fao.org This interaction is largely influenced by electrostatic forces. In the context of widely used staining protocols, Acid Fuchsin demonstrates a strong affinity for collagen fibers, staining them a brilliant red or pink. Simultaneously, it also stains muscle and cytoplasm, though often with less intensity or in a manner that can be modulated by other components of the staining solution. wikipedia.org

In the Van Gieson stain, a combination of picric acid and Acid Fuchsin is used. The smaller picric acid molecules are thought to more readily penetrate and stain the denser cytoplasm and muscle fibers yellow, while the larger Acid Fuchsin molecules have a greater affinity for the more porous collagen fibers, staining them red. Mechanistic studies suggest that Acid Fuchsin molecules primarily bind to collagen through hydrogen bonds. wikipedia.org In Masson's trichrome stain, a sequence of dyes and mordants are used, where Acid Fuchsin (or a similar red acid dye) initially stains muscle and collagen, after which a polyacid is used to remove the dye from the collagen, which is then stained with a contrasting color like aniline (B41778) blue.

Influence of Electrostatic Forces and Solution Parameters on Staining Affinity

The affinity of this compound for tissue components is fundamentally driven by electrostatic attraction. The dye molecule is anionic, carrying a net negative charge due to its sulfonate groups. Tissues, on the other hand, possess both anionic and cationic sites. The staining with an acid dye like Acid Fuchsin is dependent on the availability of positively charged groups in the tissue proteins.

Role of Salt Concentration and pH in Staining Dynamics

The dynamics of staining with this compound are significantly influenced by the pH and the salt concentration of the dye solution. As previously mentioned, pH is a critical determinant of staining intensity. An acidic pH is generally required to achieve optimal staining with acid dyes. This is because the low pH increases the number of protonated amino groups in the tissue proteins, making them more receptive to the anionic dye molecules.

The concentration of salt in the staining solution also plays a crucial role, a concept explained by the "critical electrolyte concentration" theory. In general, the presence of electrolytes in the dye bath can retard the uptake of the dye by the tissue. This is due to the competition between the salt anions and the dye anions for the cationic binding sites on the tissue proteins. At high salt concentrations, this competition is more pronounced, which can lead to a reduction in staining intensity. Conversely, at lower salt concentrations, there is less competition, allowing for a stronger interaction between the dye and the tissue. The precise effect of different salts, such as sodium chloride (NaCl) or potassium chloride (KCl), and their concentrations would need to be empirically determined for specific staining protocols to optimize the desired contrast and intensity.

The following table illustrates the theoretical relationship between pH, salt concentration, and the staining intensity of a protein-rich tissue component with this compound:

| pH Level | Salt Concentration | Expected Staining Intensity | Rationale |

| Low (e.g., 2.5) | Low | High | Maximized positive charge on tissue proteins and minimal ionic competition, leading to strong dye binding. |

| Low (e.g., 2.5) | High | Moderate | High positive charge on tissue is counteracted by increased competition from salt anions, reducing dye uptake. |

| Neutral (e.g., 7.0) | Low | Low | Reduced positive charge on tissue proteins leads to weaker electrostatic attraction for the dye. |

| Neutral (e.g., 7.0) | High | Very Low | Both reduced tissue positivity and high ionic competition significantly inhibit dye binding. |

| High (e.g., 9.0) | Low | Very Low | Deprotonation of amino groups minimizes available binding sites for the anionic dye. |

| High (e.g., 9.0) | High | Negligible | Unfavorable pH for binding is further compounded by high ionic competition. |

Applications in Connective Tissue Research

This compound is an indispensable tool in connective tissue research due to its ability to selectively stain collagen fibers. This property is exploited in various histological techniques to visualize and assess the distribution and quantity of collagen in tissues, which is particularly important in the study of fibrosis and other pathological conditions involving the extracellular matrix.

Differential Staining of Collagen and Muscle Fibers

One of the most valuable applications of this compound is in the differential staining of collagen and muscle fibers. This is most famously achieved through the Van Gieson and Masson's trichrome staining methods.

In the Van Gieson method , a solution containing Acid Fuchsin and picric acid is applied to tissue sections. The result is a striking color contrast: collagen fibers are stained a vibrant red or pink by the Acid Fuchsin, while muscle fibers, cytoplasm, and erythrocytes are stained yellow by the picric acid. wikipedia.org This clear differentiation is invaluable for distinguishing between these tissue components, which can be challenging with routine hematoxylin (B73222) and eosin (B541160) (H&E) staining.

The Masson's trichrome stain is a multi-step technique that provides a more detailed differentiation of tissue components. In a typical Masson's trichrome procedure, after nuclear staining with an iron hematoxylin, a solution of Biebrich scarlet-acid fuchsin is applied, which stains muscle, cytoplasm, and collagen red. Subsequently, a solution of phosphomolybdic or phosphotungstic acid is used as a decolorizer, which selectively removes the red stain from the collagen fibers. Finally, a counterstain such as aniline blue or light green is applied, which then stains the collagen blue or green, respectively. The muscle and cytoplasm retain the initial red stain. wikipedia.org This results in a vivid and informative image with red muscle fibers, blue or green collagen, and dark blue to black nuclei.

The following table summarizes the typical staining results for collagen and muscle fibers with these two methods:

| Staining Method | Reagents Including Acid Fuchsin | Collagen Color | Muscle Fiber Color |

| Van Gieson | Acid Fuchsin, Picric Acid | Red / Pink | Yellow |

| Masson's Trichrome | Biebrich Scarlet-Acid Fuchsin, Phosphomolybdic/Phosphotungstic Acid, Aniline Blue/Light Green | Blue / Green | Red |

Visualization of Connective Tissue Structures

The ability of this compound to highlight collagen fibers makes it a cornerstone for the visualization of connective tissue structures in both normal and pathological states. In routine histology and research, these staining methods are used to assess the architecture of organs and tissues, where the connective tissue framework is crucial for their form and function.

In pathology, the visualization of collagen is particularly important for the diagnosis and staging of fibrotic diseases. Fibrosis is characterized by the excessive deposition of collagen and other extracellular matrix components, which can lead to organ dysfunction. Stains utilizing Acid Fuchsin, such as Masson's trichrome, are routinely used to assess the degree of fibrosis in liver biopsies (cirrhosis), lung tissue (pulmonary fibrosis), and kidney biopsies (glomerulosclerosis). ejmjih.com The intensity and distribution of the stain provide a semi-quantitative measure of the extent of the fibrotic process.

Furthermore, in cancer research, the visualization of the tumor stroma, which is rich in connective tissue, is important for understanding tumor growth and invasion. The differential staining provided by methods employing Acid Fuchsin can help to delineate the tumor from the surrounding connective tissue, aiding in the assessment of tumor margins and the interaction between cancer cells and their microenvironment.

Application in Specific Staining Protocols (e.g., Van Gieson, Mallory, Masson's Trichrome Variants)

This compound is an integral component of several polychrome staining methods, which use multiple dyes to differentiate various tissue elements in a single sample. sigmaaldrich.comscientificlabs.co.ukscientificlabs.co.uk These techniques are invaluable in both routine histology and specialized pathological diagnostics.

Van Gieson Stain: This is a simple and rapid connective tissue stain that combines Acid Fuchsin with picric acid. newcomersupply.com The Acid Fuchsin component selectively stains collagen fibers a vibrant red or pink, while the picric acid stains muscle and cytoplasm yellow. newcomersupply.com This differential staining allows for the clear visualization of the extent of collagenous tissue, which is particularly useful in assessing fibrosis. The Verhoeff-Van Gieson (VVG) technique is a common variant that also incorporates an elastic fiber stain. newcomersupply.comhuman-embryology.orgunsw.edu.au

Mallory's Trichrome Stain: This technique utilizes a combination of Acid Fuchsin, aniline blue, and orange G to differentiate connective tissue components. biognost.comwikipedia.org In this method, Acid Fuchsin stains cytoplasm and some other elements, while aniline blue stains collagen, and orange G stains red blood cells. wikipedia.org The precise sequence and timing of dye application are critical for achieving the correct differential staining. wikipedia.org

Masson's Trichrome Variants: Masson's trichrome is one of the most widely used methods for observing muscle and connective tissue. wikipedia.orgwikipedia.org The classic technique involves the use of three solutions: an iron hematoxylin for nuclear staining, a red acid dye solution containing Acid Fuchsin (or a substitute like Biebrich scarlet), and a blue or green counterstain for collagen (such as Light Green SF yellowish or methyl blue). wikipedia.orgwikipedia.org Acid Fuchsin stains muscle fibers, keratin, and cytoplasm red, providing a stark contrast to the blue or green stained collagen. wikipedia.org This stain is instrumental in studying pathologies related to muscle, heart, liver, and kidney. wikipedia.org

| Staining Protocol | Key Components | Target Tissue/Component | Resulting Color |

| Van Gieson | Acid Fuchsin, Picric Acid | Collagen | Red/Pink |

| Muscle, Cytoplasm | Yellow | ||

| Mallory's Trichrome | Acid Fuchsin, Aniline Blue, Orange G | Cytoplasm | Red |

| Collagen | Blue | ||

| Red Blood Cells | Orange | ||

| Masson's Trichrome | Weigert's Iron Hematoxylin, Acid Fuchsin, Light Green SF/Aniline Blue | Nuclei | Dark Brown/Black |

| Muscle, Keratin, Cytoplasm | Red/Pink | ||

| Collagen, Bone | Blue/Green |

Cellular and Subcellular Staining in Microscopy

The utility of this compound extends beyond general tissue architecture to the detailed visualization of individual cells and their internal components. Its anionic nature allows it to bind to basic proteins within the cell.

In general histology and pathology, this compound is a valuable plasma stain. chemimpex.comchemimpex.combiostains.org It provides a strong, vibrant color to the cytoplasm, which aids in the assessment of cellular morphology, size, and shape. This is crucial for identifying cellular abnormalities that may be indicative of disease. chemimpex.com

Acid Fuchsin is a key reagent in Altmann's method for staining mitochondria. sigmaaldrich.comscientificlabs.co.ukbiostains.org This technique relies on the principle that Acid Fuchsin, in combination with a differentiator, can selectively stain mitochondria a brilliant red. The procedure involves treating the tissue with an aniline-acid fuchsin solution, followed by differentiation to remove the dye from other cellular components. biostains.org This method, though classic, is still cited for its ability to highlight these organelles. sigmaaldrich.comscientificlabs.co.ukresearchgate.net

In cytology, which focuses on the study of individual cells, this compound is employed to stain cytoplasmic components. chemimpex.com This allows for the detailed examination of cell morphology, which is fundamental in diagnostic cytology for detecting cancer and other cellular pathologies. The intensity of the staining can also provide information about the metabolic state of the cell.

This compound demonstrates a remarkable versatility in its ability to stain a variety of specific biological structures.

Neurons: Anionic dyes like Acid Fuchsin can strongly stain the nuclei and cytoplasm of neurons that have been severely damaged by injury or disease. nih.gov This property is utilized in neuropathological studies to identify areas of neuronal death or degeneration. nih.govnih.gov For instance, it has been used to stain neurons killed by kainic acid injections in research models. nih.gov

Bone Tissues: In histological preparations of bone, Acid Fuchsin is used to differentiate the organic matrix from the mineralized component. In stains like Masson's Trichrome, bone matrix can be stained a deep blue or green, while cellular elements are stained red or pink. stainsfile.com A newer stain combination of methylene (B1212753) blue and Acid Fuchsin has shown remarkable contrast, staining bone bright pink and surrounding soft tissues blue-purple. researchgate.net

Tumor Cells: The differential staining properties of trichrome stains incorporating Acid Fuchsin are valuable in tumor diagnostics. For example, they can help delineate tumors from surrounding connective tissue stroma, aiding in the assessment of tumor invasion. wikipedia.org

Pollen Grains: Acid Fuchsin is also used in botanical studies for staining pollen grains. biostains.orgresearchgate.net

| Biological Component | Staining Application | Observed Result |

| Damaged Neurons | Neuropathology | Intense red staining of nuclei and cytoplasm |

| Bone Tissue | Histology (Methylene Blue-Acid Fuchsin) | Bright pink staining of bone, blue-purple of soft tissue |

| Tumor Cells | Cancer Diagnostics (Trichrome) | Delineation from connective tissue; cytoplasm stains red/pink |

| Pollen Grains | Botany | Stains pollen grains for microscopic analysis |

Microbiological and Parasitological Research Applications

While primarily known for its use in histology, this compound also finds applications in microbiology. It can be used to stain bacteria and fungi, aiding in their identification and differentiation. chemimpex.com For instance, it can be used as an acid indicator in carbohydrate fermentation tests to identify growing bacteria. wikipedia.org Its ability to stain cellular components makes it useful for visualizing the morphology of various microorganisms.

Counterstaining in Bacterial Species Differentiation (e.g., Gram Staining Protocols)

The Gram stain is a fundamental differential staining technique in bacteriology that classifies bacteria into two main groups: Gram-positive and Gram-negative, based on their cell wall composition. While the primary stain is crystal violet and the typical counterstains are safranin or basic fuchsin, the role of acid fuchsin is more prominent in other differential staining methods, such as the acid-fast stain.

In the context of bacterial differentiation, it is crucial to distinguish between the applications of basic fuchsin and acid fuchsin. Basic fuchsin is commonly used as the counterstain in Gram staining protocols to impart a pink or red color to Gram-negative bacteria that have been decolorized.

Acid fuchsin, on the other hand, is a key component of the Ziehl-Neelsen and Kinyoun (cold method) acid-fast staining protocols. This technique is vital for identifying acid-fast organisms, most notably members of the genus Mycobacterium, which have a waxy cell wall rich in mycolic acid that resists conventional staining. In this procedure, carbol-fuchsin (a solution of basic fuchsin and phenol) acts as the primary stain, and after a decolorization step with acid-alcohol, a counterstain like methylene blue is applied. The acid-fast bacteria retain the red color of the carbol-fuchsin, while non-acid-fast bacteria and the background are stained blue. This differentiation is critical for the diagnosis of diseases such as tuberculosis and leprosy.

| Staining Method | Primary Stain | Counterstain | Organism Group Identified |

| Gram Stain | Crystal Violet | Safranin or Basic Fuchsin | Gram-positive (purple) and Gram-negative (pink/red) |

| Acid-Fast Stain | Carbol-fuchsin (Basic Fuchsin and Phenol) | Methylene Blue | Acid-fast (red) and non-acid-fast (blue) |

Staining for Microorganism Visualization

Acid Fuchsin is a versatile stain for the visualization of various microorganisms, including fungi, in tissue sections. Its application often involves combination with other stains to achieve differential staining and enhance contrast.

One notable application is in the staining of fungal elements within tissue samples. For instance, a staining technique combining an aldehyde-fuchsin stain with a periodic acid-Schiff (PAS) reaction has been used to effectively demonstrate both the hyphae and conidia of fungi in tissue sections. In this method, the aldehyde-fuchsin stains the fungal hyphae a deep blue, while the PAS reaction stains the conidia. This dual-staining approach allows for a more comprehensive visualization of the fungal morphology within the host tissue.

Application in Nematode Infectivity and Reproduction Assays

Acid Fuchsin is widely used in plant pathology and nematology to stain and visualize nematodes within plant tissues, particularly roots. This staining technique is crucial for assessing nematode infectivity, development, and reproduction, which are key parameters in studies of host-plant resistance and nematicide efficacy.

The most common method involves clearing the plant roots with a bleach solution (such as sodium hypochlorite) and then boiling them in an acid fuchsin solution. ucdavis.edulifeasible.comflvc.org This process stains the nematodes a distinct red or pink color, making them easily visible against the cleared root tissue.

A typical protocol for staining nematodes in plant roots with Acid Fuchsin involves the following steps:

Root Clearing: Roots are washed and then treated with a bleach solution to clear the plant pigments. ucdavis.eduflvc.org

Staining: The cleared roots are then boiled in a solution containing acid fuchsin, acetic acid, and distilled water. ucdavis.edulifeasible.comflvc.org

Destaining: Excess stain is removed from the root tissues by treating them with acidified glycerin, which helps to differentiate the nematodes from the root cells. ucdavis.eduflvc.org

This technique allows researchers to quantify the number of nematodes that have penetrated the roots, observe their different life stages (eggs, juveniles, and adults), and assess the extent of reproduction within the host plant. researchgate.net The intensity of the staining can also provide qualitative information about the viability and developmental stage of the nematodes.

| Parameter Assessed | Description |

| Infectivity | The number of nematodes that have successfully penetrated and established a feeding site within the plant roots. |

| Development | Visualization of different nematode life stages, from juveniles to adults, within the root tissue. |

| Reproduction | Counting of egg masses and individual eggs to determine the reproductive success of the nematode population on a particular host. |

Plant Science and Botanical Investigations

In the realm of plant science, this compound is an invaluable tool for studying the vascular system and fluid transport dynamics within plants.

Visualization of Water-Conducting Pathways in Plants (e.g., Xylem, Lumens, Pits)

Acid Fuchsin is frequently used as a tracer dye to visualize the water-conducting pathways in plants, primarily the xylem. cabidigitallibrary.org Its water-soluble nature allows it to be readily transported with the transpiration stream, effectively mapping the functional vascular network.

When introduced into the plant, either through the roots or a cut stem, the dye moves upwards through the xylem vessels, staining the lumens and pit membranes. This allows for the direct observation of water transport routes at both macroscopic and microscopic levels. Studies have shown that acid fuchsin is distributed more rapidly and widely than some other stains, like safranin, which can be advantageous for tracing long-distance water transport.

Researchers can then section the plant tissues and observe the distribution of the dye to understand the architecture of the conductive system and identify which vessels are actively involved in water transport. This technique is instrumental in studies of plant hydraulics, drought stress, and the functional anatomy of the xylem. The dye infusion technique using acid fuchsin has been deemed reliable for visualizing water-conduction pathways and assessing xylem functionality. cabidigitallibrary.org

Analysis of Fluid Transport Impairment in Plant Tissues

The use of Acid Fuchsin extends to the investigation of impairments in plant fluid transport, such as those caused by embolism (the formation of air bubbles in the xylem) or pathogen-induced blockages. By observing the distribution of the dye, researchers can identify non-functional or blocked xylem vessels.

For example, in a healthy, fully functional xylem, acid fuchsin would be expected to move uniformly through the conductive tissues. However, in a plant experiencing drought stress, the dye's movement may be restricted, bypassing embolized vessels. The absence of the stain in certain vessels can thus indicate a loss of hydraulic conductivity. This method provides a visual and often quantifiable assessment of the impact of environmental stresses on the plant's water transport system.

Studies have utilized acid fuchsin to monitor xylem functionality and have linked the loss of this functionality to physiological disorders in plants. For instance, a decrease in xylem functionality, as visualized by acid fuchsin, has been associated with conditions like bitter pit in apples, which is related to impaired calcium translocation. cabidigitallibrary.org This application is crucial for understanding plant responses to stress and for diagnosing diseases that affect the vascular system.

| Application | Technique | Information Gained |

| Mapping Water Pathways | Dye tracing with Acid Fuchsin | Visualization of functional xylem vessels, understanding of water transport routes. |

| Assessing Embolism | Observing restricted dye movement | Identification of non-conductive or embolized xylem vessels, quantification of loss of hydraulic conductivity. |

| Diagnosing Vascular Diseases | Staining patterns in infected tissues | Detection of blockages and impairments in fluid transport caused by pathogens. |

Advanced Analytical and Spectroscopic Research Utilizing Acid Fuchsin Calcium Salt

Spectrophotometric and Spectroscopic Characterization of Acid Fuchsin Calcium Salt Solutions

This compound (C₂₀H₁₇N₃O₉S₃Ca) is a synthetic dye that belongs to the triphenylmethane (B1682552) family. Its distinct chromophoric structure makes it a subject of interest in various spectroscopic studies. The calcium salt form of Acid Fuchsin is a green, lustrous powder that dissolves in water to form a violet-colored, clear solution.

UV-Visible Spectrophotometry for Absorbance and Response Studies

UV-Visible spectrophotometry is a primary technique for characterizing this compound solutions. The compound exhibits a strong absorbance peak in the visible region of the electromagnetic spectrum, which is responsible for its vibrant color. Research indicates that the maximum absorbance wavelength (λmax) for this compound in aqueous solutions is approximately 544 nm. aatbio.com This peak corresponds to the electronic transitions within the molecule's extensive conjugated system.

The absorbance characteristics of this compound are sensitive to its concentration in a solution, a property that is fundamental to its application in quantitative analysis. Studies have demonstrated a linear relationship between the absorbance of the solution and the concentration of the dye, following the Beer-Lambert law within a specific concentration range. This relationship is crucial for its use in various analytical methodologies, including dosimetry.

The molar extinction coefficient, a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter determined through UV-Visible spectrophotometry. While specific values for the calcium salt are not extensively reported in readily available literature, the general class of Acid Fuchsin dyes is known for its high molar absorptivity.

Evaluation of Nonlinear Optical Properties (e.g., Refraction, Absorption, Optical Limiting)

The nonlinear optical (NLO) properties of dye molecules like Acid Fuchsin are of significant interest for applications in photonics and optoelectronics. Research into the NLO characteristics of aqueous solutions of Acid Fuchsin dye has been conducted using techniques such as the Z-scan method. This method allows for the determination of both the nonlinear refraction (NLR) and nonlinear absorption (NLA) of the material.

Studies on aqueous Acid Fuchsin dye solutions have revealed that both NLR and NLA properties are observable, particularly at concentrations of 0.05 mM and above. The experiments, conducted using a continuous wave (CW) 532 nm laser beam, showed a negative nonlinear refractive index (n₂), indicating a self-defocusing effect. The magnitude of this effect was found to be dependent on the dye concentration.

Furthermore, the nonlinear absorption coefficient (β) was also determined, showing an increase with higher dye concentrations. This indicates that the material exhibits reverse saturable absorption, a phenomenon where the absorption of light increases with increasing light intensity. This property is essential for optical limiting applications. The optical limiting threshold for an aqueous Acid Fuchsin dye solution was observed to be as low as 0.04 W, suggesting its potential as an effective optical limiter for the protection of sensitive optical components from high-intensity laser radiation.

Below is a table summarizing the observed nonlinear optical properties of aqueous Acid Fuchsin dye solutions at different concentrations from a Z-scan study.

| Concentration (mM) | Nonlinear Refraction (n₂) | Nonlinear Absorption (β) | Optical Limiting Threshold (W) |

| 0.03 | Highest negative value | Not significantly observed | Not significantly observed |

| 0.05 | Observable negative value | Observable | ~0.04 |

| 0.10 | Lower negative value | Increased | ~0.04 |

| 0.20 | Lowest negative value | Highest observed | ~0.04 |

Application in Chemical Dosimetry

The radiation-induced changes in the optical properties of this compound make it a candidate for chemical dosimetry, particularly for monitoring radiation processing of various materials, including food.

Development of this compound as a Chemical Dosimeter for Irradiation Studies (e.g., Food Irradiation)

Aqueous solutions of Acid Fuchsin have been investigated as a potential chemical dosimeter for food irradiation applications, especially in the low-dose range. When subjected to gamma radiation, the dye solution undergoes a bleaching effect, leading to a decrease in its absorbance at its λmax of 543 nm. This change in absorbance can be precisely measured using a spectrophotometer and correlated to the absorbed dose of radiation.

The response of the Acid Fuchsin dosimeter has been studied by plotting various parameters, such as absorbance (A), the negative logarithm of absorbance (-log A), and the change in absorbance (ΔA), against the absorbed dose. Research has shown that for a 50 µM aqueous solution of Acid Fuchsin at its natural pH, the useful dose range extends up to 0.82 kGy when plotting absorbance or the change in absorbance against the absorbed dose. The linear response range can be extended up to 1.65 kGy when plotting the negative logarithm of absorbance versus the absorbed dose. rpicorp.com

Factors Influencing Dosimeter Response (e.g., pH, Reactive Species)

The response of the Acid Fuchsin dosimeter is influenced by several factors that need to be controlled for accurate dose measurements. The pH of the dosimeter solution is one such critical parameter. While studies have been conducted at the natural pH of the dye solution, significant deviations in pH could alter the chemical form of the dye and its reactivity towards the products of water radiolysis, thereby affecting the accuracy of the dosimetry.

The bleaching of the Acid Fuchsin dye upon irradiation is primarily due to its reaction with reactive species generated from the radiolysis of water, such as the hydroxyl radical (•OH) and the hydrated electron (e⁻aq). To understand the mechanism, studies have been performed by saturating the dye solution with different gases like O₂, N₂, and N₂O to selectively scavenge or enhance the concentration of specific reactive species. rpicorp.com These investigations help in elucidating the reaction pathways and ensuring the specificity of the dosimeter's response to radiation.

The temperature during irradiation can also affect the dosimeter's response. For the Acid Fuchsin dosimeter, a temperature coefficient of 0.22% per °C has been reported in the temperature range of 20–40 °C. rpicorp.com This indicates that for precise dosimetry, the temperature during irradiation should be monitored and corrections applied if necessary.

Stability Considerations for Dosimetric Applications

The pre- and post-irradiation stability of the dosimeter solution is a crucial factor for its practical application. For the Acid Fuchsin dosimeter, it has been concluded from stability studies that the solution should be protected from light and heat during both handling and storage. rpicorp.com Exposure to light, especially ultraviolet radiation, can cause photochemical degradation of the dye, leading to a change in absorbance that is not related to the absorbed radiation dose. Similarly, elevated temperatures can accelerate the degradation of the dye, affecting the stability of the dosimeter's response.

The dosimeter has been found to be nearly independent of humidity in the range of 33–77% relative humidity during irradiation, which is an advantage for its application in various environmental conditions. rpicorp.com

Below is a table summarizing the key performance characteristics of the Acid Fuchsin dosimeter.

| Parameter | Value/Characteristic |

| Dye Concentration | 50 µM |

| Wavelength of Analysis (λmax) | 543 nm rpicorp.com |

| Useful Dose Range (Absorbance vs. Dose) | Up to 0.82 kGy rpicorp.com |

| Useful Dose Range (-log Absorbance vs. Dose) | Up to 1.65 kGy rpicorp.com |

| Overall Uncertainty (2σ) | 4.54% - 5.2% rpicorp.com |

| Temperature Coefficient (20-40 °C) | 0.22% per °C rpicorp.com |

| Humidity Dependence (33-77% RH) | Nearly independent rpicorp.com |

| Stability | Requires protection from light and heat rpicorp.com |

Chromatographic Applications and Detection Methods

Utilization in Separation and Quantification Techniques

This compound, as a sulfonated triphenylmethane dye, lends itself to analysis by modern chromatographic techniques, which are essential for its separation from complex mixtures and for its precise quantification. High-performance liquid chromatography (HPLC) is a primary method for the analysis of synthetic food colorants and dyes, including those structurally related to Acid Fuchsin. researchgate.net A typical HPLC system for dye analysis employs a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic solvent like acetonitrile. researchgate.net Gradient elution, where the composition of the mobile phase is varied during the analysis, is often used to achieve efficient separation of multiple components within a short timeframe. researchgate.net For the analysis of this compound, a reversed-phase HPLC method would be suitable, where the polar nature of the sulfonate groups would influence its retention behavior. The separation mechanism is based on the differential partitioning of the analyte between the stationary phase (the C18 column) and the mobile phase.

Capillary electrophoresis (CE) represents another powerful technique for the separation of charged species like Acid Fuchsin. wikipedia.orgdiva-portal.org In CE, separation occurs in a narrow-bore fused-silica capillary under the influence of a high electric field. sciex.com The separation is based on the differences in the electrophoretic mobilities of the analytes, which are influenced by their charge-to-mass ratio. sciex.com For anionic dyes such as Acid Fuchsin, the negatively charged sulfonate groups would cause it to migrate towards the anode. The use of a buffer system with a controlled pH is crucial for optimizing the separation. nih.gov CE offers advantages of high separation efficiency, short analysis times, and minimal sample and solvent consumption. diva-portal.org

The following table summarizes typical parameters for the chromatographic separation of dyes similar to this compound.

| Parameter | HPLC | Capillary Electrophoresis (CE) |

| Stationary Phase | C18 column | Fused-silica capillary |

| Mobile Phase/Buffer | Acetonitrile/Ammonium acetate (B1210297) buffer | Boric acid or other suitable buffer |

| Separation Principle | Differential partitioning | Differential electrophoretic mobility |

| Detection | UV-Vis (Photodiode Array) | UV-Vis Absorbance |

| Key Advantages | Robust, widely available | High efficiency, low sample volume |

Detection and Quantification in Complex Biological and Chemical Samples

The detection and quantification of this compound in complex matrices such as food, biological tissues, or environmental samples require highly sensitive and selective analytical methods. Following chromatographic separation by HPLC or CE, UV-Visible spectrophotometric detection is commonly employed. A photodiode array (PDA) detector can be used to acquire the full UV-Vis spectrum of the eluting compounds, allowing for identification based on the characteristic absorption maximum of Acid Fuchsin, which is around 545 nm.

For more complex samples where co-eluting substances might interfere with UV-Vis detection, mass spectrometry (MS) coupled with liquid chromatography (LC-MS or LC-MS/MS) offers superior selectivity and sensitivity. sciex.comlcms.cz In LC-MS/MS, the analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass spectrometer. By selecting the specific m/z of the deprotonated Acid Fuchsin molecule and its characteristic fragment ions, highly specific and sensitive quantification can be achieved, even in the presence of complex matrix components. nih.gov This technique is particularly valuable for trace-level analysis of dyes in food products and environmental monitoring. sciex.comnih.gov

The table below outlines common detection methods used for the analysis of dyes in complex samples.

| Detection Method | Principle | Selectivity | Sensitivity |

| UV-Vis Absorbance | Measurement of light absorption at a specific wavelength. | Moderate | Good |

| Photodiode Array (PDA) | Acquires the full UV-Vis spectrum of the analyte. | Good | Good |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | High | High |

| Tandem Mass Spectrometry (MS/MS) | Involves fragmentation of a selected ion for more specific detection. | Very High | Very High |

Computational Studies and Molecular Modeling of this compound Interactions

Predicting Dye-Substrate Binding Mechanisms

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating and predicting the binding mechanisms of dyes like this compound with various substrates at the molecular level. nih.govmdpi.com Molecular docking predicts the preferred orientation of a ligand (the dye) when it binds to a receptor (e.g., a protein like collagen) to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations of the dye within the binding site of the substrate and then using a scoring function to estimate the binding affinity for each conformation. mdpi.com This can help identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions, that stabilize the dye-substrate complex. nih.gov For Acid Fuchsin, with its multiple sulfonate groups and aromatic rings, both electrostatic and van der Waals interactions would be expected to play a significant role in its binding to protein substrates. rsc.org

Molecular dynamics (MD) simulations can provide a more dynamic picture of the binding process. nih.gov An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. mdpi.com This allows for the study of the conformational changes that both the dye and the substrate may undergo upon binding, as well as the stability of the resulting complex in a simulated physiological environment. mdpi.com For this compound, MD simulations could be used to investigate its interaction with collagen fibrils, providing insights into how the dye intercalates within the protein structure and the role of the calcium ion in mediating these interactions. rsc.orgnih.gov

Theoretical Characterization of Electronic and Optical Properties

The electronic and optical properties of this compound can be theoretically characterized using quantum chemical methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). researchgate.netresearchgate.net DFT is used to calculate the ground-state electronic structure of a molecule, providing information about the distribution of electrons and the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commdpi.com The energy difference between the HOMO and LUMO is a key factor in determining the electronic and optical properties of the dye. ijcce.ac.ir

TD-DFT is employed to calculate the excited-state properties and to simulate the UV-Visible absorption spectrum of the molecule. mdpi.comyoutube.com By calculating the energies of the electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated that can be compared with experimental data. ijcce.ac.ir This allows for the assignment of the observed absorption bands to specific electronic transitions within the molecule. For Acid Fuchsin, TD-DFT calculations can help to understand the origin of its characteristic magenta color, which arises from the absorption of light in the green region of the visible spectrum. These theoretical calculations can also be used to predict how changes in the molecular structure or the solvent environment might affect the color of the dye. researchgate.net

The following table provides an overview of the computational methods and the type of information they provide for the study of this compound.

| Computational Method | Information Provided | Application to this compound |

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a receptor. | Predicting the binding mode of the dye to substrates like collagen. nih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of molecules over time. | Investigating the stability of the dye-substrate complex and conformational changes upon binding. nih.gov |

| Density Functional Theory (DFT) | Calculates the ground-state electronic structure of a molecule. | Determining the HOMO-LUMO gap and electron distribution. |

| Time-Dependent DFT (TD-DFT) | Calculates excited-state properties and simulates electronic spectra. | Predicting the UV-Vis absorption spectrum and understanding the origin of its color. researchgate.netyoutube.com |

Environmental and Materials Science Applications of Acid Fuchsin Calcium Salt Research Focused

Treatment of Dye Wastewater and Adsorption Studies

Industrial effluents, especially from textile and medical industries, often contain dyes like Acid Fuchsin, posing a significant environmental challenge. researchgate.netscialert.net Adsorption has emerged as a simple, efficient, and adaptable technique for dye removal from aqueous solutions. mdpi.com Research has focused on developing and optimizing various adsorbent materials to effectively sequester Acid Fuchsin calcium salt from wastewater.

The efficacy of an adsorbent is rooted in the specific physical and chemical interactions between the adsorbent's surface and the dye molecule. Studies have elucidated several mechanisms responsible for the adsorption of this compound onto advanced materials.

Biochar Composites: Biochar, a carbon-rich material derived from biomass, can be modified to enhance its adsorption capabilities. For calcium-rich biochars, the adsorption mechanisms for dyes can involve both ion exchange and electrostatic attraction. nih.gov The presence of calcium minerals like calcite and calcium oxide (CaO) on the biochar surface facilitates these interactions. nih.gov Studies on magnetized bio-carbon produced from peanut shells for Acid Fuchsin removal indicate that the process is a physio-chemical adsorption process, as it is well-described by the Freundlich isotherm and follows pseudo-second-order kinetics. researchgate.net This suggests a combination of physical multilayer adsorption and chemical interactions. The process typically involves an initial rapid diffusion of dye molecules onto the adsorbent's outer surface, followed by a slower diffusion into the internal pores, and finally, the adsorption onto the inner pore surfaces. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials composed of metal ions linked by organic ligands, making them excellent candidates for adsorption. nih.govrsc.org The adsorption of charged dye molecules like Acid Fuchsin onto MOFs is heavily influenced by the pH of the solution, which affects the surface charge of the MOF and the speciation of the dye. nih.gov The primary mechanisms for metal ion and charged species removal by MOFs include:

Lewis acid-base interactions: The metal centers in the MOF can act as Lewis acids, interacting with the electron-rich sites on the Acid Fuchsin molecule. nih.gov

Electrostatic interactions: The charged surface of the MOF can attract the anionic sulfonate groups of the Acid Fuchsin dye.

Hydrogen bonding: Functional groups on the organic linkers of the MOF can form hydrogen bonds with the amine and sulfonate groups of the dye molecule.

The stability of the MOF under the specific pH conditions required for adsorption is a critical factor. nih.gov For instance, calcium-based MOFs have been successfully synthesized and used for the removal of other pollutants, demonstrating their potential as effective adsorbents. mdpi.com

The efficiency of dye removal is highly dependent on process parameters. Research has focused on optimizing these conditions to maximize the removal of Acid Fuchsin from aqueous solutions. Key parameters studied include pH, temperature, initial dye concentration, adsorbent dosage, and contact time. researchgate.netscialert.net

A study using a carbon-alumina composite pellet adsorbent found that the maximum removal of Acid Fuchsin was achieved at a lower initial dye concentration (10 mg L⁻¹) and a solution pH of 7.5, with the temperature maintained at 35°C. researchgate.netscialert.net The adsorption process was determined to be exothermic, as the adsorption capacity decreased at higher temperatures. scialert.net Another investigation using walnut shell-derived activated carbon achieved a 99.10% removal rate under optimal conditions of pH 8, a contact time of 10 minutes, an initial dye concentration of 10 mg/L, an adsorbent dosage of 2 g/L, and a temperature of 50°C. ijcce.ac.ir This particular study found the process to be endothermic. ijcce.ac.ir

Advanced oxidation processes, such as the electro-Fenton (EF) method, have also been optimized for Acid Fuchsin removal. One study achieved 96.2% dye removal under the optimized parameters of pH 3, a voltage of 20 V, and a time of 12 minutes. brjac.com.br

Below is an interactive data table summarizing the optimal conditions found in various research studies for the removal of Acid Fuchsin.

| Adsorbent/Method | Optimal pH | Optimal Temperature (°C) | Optimal Initial Dye Conc. (mg/L) | Adsorption Capacity / Removal % | Reference |

| Carbon-Alumina Composite | 7.5 | 35 | 10 | 181.82 mg/g | researchgate.netscialert.net |

| Walnut Shell Activated Carbon | 8.0 | 50 | 10 | 99.10% | ijcce.ac.ir |

| Electro-Fenton (EF) | 3.0 | N/A | 500 (stock) | 96.20% | brjac.com.br |

| Magnetized Bio-carbon (Peanut Shell) | Room Temp | Room Temp | N/A | 99.35% | researchgate.net |

Forensic and Cultural Heritage Research Applications

The distinct properties of this compound, particularly its color and fluorescence, make it a valuable tool in specialized research areas such as forensic science and the analysis of cultural artifacts. sigmaaldrich.comscientificlabs.co.uk

Acid Fuchsin is utilized in the fluorescent staining of latent fingerprints. sigmaaldrich.comscientificlabs.co.uk In forensic investigations, detecting fingerprints on challenging surfaces, especially those that have been wetted, is a common problem. The Small Particle Reagent (SPR) technique is designed for developing latent prints on wet, non-porous surfaces. researchgate.net This method relies on the reaction between the fatty acid residues in the fingerprint and the hydrophobic components of the reagent, which are linked to a colored solid, creating a visible precipitate on the print ridges. researchgate.net

A novel SPR formulation was developed using a basic fuchsin dye with zinc carbonate. researchgate.net This formulation proved effective in developing clear and detailed fingerprints on non-porous surfaces like aluminum foil, even after the surfaces had been submerged in water for extended periods (up to 45 days). researchgate.net The use of fuchsin-based SPR offers a cost-effective and non-hazardous alternative to conventional methods, enhancing its utility in forensic casework. researchgate.net

The quality of fingerprints developed with the fuchsin-based SPR on various surfaces after being immersed in water is detailed in the table below.

| Surface | Immersion Time | Fingerprint Quality (Grade) |

| Aluminum Foil | Up to 30 days | Excellent |

| Glass | Up to 45 days | Good to Excellent |

| Plastic | Up to 45 days | Good |

In the field of cultural heritage, forensic dye analysis is a crucial technique for examining historical textiles. nih.govresearchgate.net The primary goal is often to identify the specific dyes present on the fibers, which can help determine the authenticity and age of an artifact. researchgate.net While Acid Fuchsin is a synthetic dye, the methodologies used to detect it and other synthetic colorants are central to this research.

The analysis involves extracting minute quantities of dye from the textile fibers. nih.gov Techniques like Raman microspectroscopy can be used as a non-destructive preliminary screening method to identify dye components. nih.gov For more detailed identification, liquid chromatography coupled with mass spectrometry (LC-MS) is employed. This powerful technique can separate and identify the specific dye molecules, such as Metanil yellow or Congo red, which were found in a study of a Persian silk carpet. researchgate.net

The identification of specific synthetic dyes is critical because their dates of invention are well-documented. If a textile contains a synthetic dye like Acid Fuchsin, it could not have been produced before the dye was first synthesized. This allows researchers to establish a terminus post quem (the earliest possible date) for the object, providing invaluable information for authenticating and dating cultural heritage materials. researchgate.net

Comparative Studies and Methodological Enhancements with Acid Fuchsin Calcium Salt

Comparison with Other Fuchsin Variants (e.g., Acid Fuchsin Sodium Salt, Basic Fuchsin)

The family of fuchsin dyes includes several variants, with Acid Fuchsin and Basic Fuchsin being the most prominent. Acid Fuchsin itself is commercially available in different salt forms, primarily as calcium and sodium salts. Understanding the distinctions between these variants is crucial for their effective application in scientific research.

Differences in Staining Efficacy and Specificity

Acid Fuchsin is a sulfonated derivative of Basic Fuchsin. This sulfonation results in an anionic dye that binds to positively charged (basic) components of tissues, such as collagen and other proteins. The staining mechanism of Acid Fuchsin is largely driven by electrostatic interactions, where it binds to basic amino acids. nih.gov

While both Acid Fuchsin calcium salt and sodium salt are used in similar staining protocols like the Van Gieson and Masson's trichrome methods, the choice between them can sometimes be dictated by specific procedural nuances or historical laboratory preferences. Both salts exhibit a similar absorbance peak at approximately 544 nm, suggesting that their fundamental chromophoric properties are nearly identical. mfa.org

Basic Fuchsin, on the other hand, is a cationic dye mixture composed of rosaniline, pararosaniline, new fuchsin, and magenta II. dalynn.com It is used to stain acidic components of tissues, such as the nuclei of cells. Its applications include the Ziehl-Neelsen stain for acid-fast bacilli and in the Feulgen reaction for DNA.

The specificity of Acid Fuchsin for collagen in trichrome staining methods is a result of a multi-step process involving mordants and other dyes. In these procedures, it effectively differentiates collagen (staining it red) from muscle and cytoplasm (which are stained by other dyes).

Comparative Stability and Solubility Profiles

Basic Fuchsin is also soluble in water and is often used in combination with phenol (as carbol-fuchsin) to enhance its staining capabilities. The stability of these solutions is important for their efficacy in diagnostic applications.

| Feature | This compound | Acid Fuchsin Sodium Salt | Basic Fuchsin |

| Chemical Nature | Anionic (sulfonated) | Anionic (sulfonated) | Cationic |

| Binding Target | Basic tissue components (e.g., collagen) | Basic tissue components (e.g., collagen) | Acidic tissue components (e.g., nuclei, bacteria) |

| Common Stains | Van Gieson, Masson's Trichrome | Van Gieson, Masson's Trichrome | Ziehl-Neelsen, Feulgen stain |

| Absorbance Peak | ~544 nm | ~544 nm | Varies with composition |

| Solubility | Soluble in water | Soluble in water, slightly soluble in ethanol | Soluble in water |

Integration with Advanced Imaging Techniques

The evolution of microscopy has led to the development of advanced imaging techniques that offer higher resolution and greater specificity. The compatibility of traditional histological stains like this compound with these modern methods is an area of active investigation.

Application with Cryo-Fluorescence Microscopy

Cryo-fluorescence microscopy combines cryo-fixation with fluorescence imaging, allowing for the visualization of cellular structures in a near-native state. While the fluorescent properties of some dyes are well-characterized for this purpose, the specific application of this compound in this context is not widely documented. However, the inherent fluorescence of triphenylmethane (B1682552) dyes suggests potential utility. For instance, the fluorescence of eosin (B541160), another common histological stain, has been utilized in the examination of frozen sections. arkanalabs.com Further research is needed to explore the fluorescent properties of this compound under cryogenic conditions and its potential as a fluorescent marker in this advanced imaging modality.

Combination with Immunocytochemistry and Cytogenetics

Immunocytochemistry (ICC) and immunofluorescence (IF) utilize antibodies to specifically label proteins and other molecules within cells. Counterstains are often used in these techniques to provide morphological context. Acid Fuchsin, with its affinity for cytoplasmic components, could potentially serve as a counterstain in ICC. However, careful consideration of spectral overlap between the fluorescent signal of Acid Fuchsin and the fluorophores used for antibody detection would be necessary.

In the field of cytogenetics, various banding techniques are employed to visualize chromosomes. While Giemsa stain is most commonly used, studies have demonstrated the use of Basic Fuchsin for producing G-banding patterns on human chromosomes. fishersci.nlbitesizebio.com This suggests that fuchsin derivatives can interact with chromatin, opening the possibility for the use of this compound in specialized chromosome staining protocols, although specific applications have not been extensively reported.

Development of Improved Staining Protocols and Methodologies

Classic staining methods, while foundational, are often subject to modifications to enhance their speed, reliability, and specificity.

The Van Gieson and Masson's trichrome stains, which prominently feature Acid Fuchsin, have been modified over the years. nih.govrowleybio.com These modifications often involve alterations in fixation procedures, mordanting agents, and the timing of staining steps to improve the differentiation of tissue components. For instance, post-fixation in Bouin's solution is often recommended for tissues fixed in neutral buffered formalin to enhance the quality of trichrome staining. saffronscientific.com

Recent research has also focused on developing novel trichrome staining methods that offer better contrast and differentiation of musculoskeletal tissues. One such method, the RGB trichrome, utilizes a sequence of Picrosirius Red, Fast Green, and Alcian Blue to provide high-contrast imaging of different tissue components. nih.gov While not a direct modification of protocols using Acid Fuchsin, these developments highlight the ongoing effort to improve upon traditional polychromatic staining techniques.

Further research into the specific properties of this compound could lead to the development of new and improved staining protocols that leverage its unique characteristics for more precise and detailed histological analysis.

Optimization of Staining Parameters (e.g., Concentration, Incubation Time)

The concentration of this compound and the incubation time are critical variables that directly impact the intensity and specificity of the stain. Optimization of these parameters is essential for achieving the desired differentiation of tissue elements.

Standard histological protocols, such as the Masson's trichrome and Van Gieson methods, provide established concentration ranges and incubation times for Acid Fuchsin. For instance, in a typical Masson's trichrome procedure, a Biebrich Scarlet-Acid Fuchsin solution is applied for a duration of 5 to 15 minutes usask.cathermofisher.comsigmaaldrich.com. Similarly, microwave staining protocols suggest an incubation time of 5 to 10 minutes to achieve the desired staining intensity thermofisher.com.

Research into the staining mechanisms of Acid Fuchsin has provided insights into the importance of dye concentration. Studies on related compounds, such as basic fuchsin in the Ziehl-Neelsen technique, have demonstrated that varying the concentration can significantly affect staining sensitivity. For example, a comparison of 0.3% and 1% basic fuchsin solutions showed comparable sensitivity in detecting acid-fast bacilli, while a reduction to 0.1% led to a decrease in sensitivity nih.gov. While not directly studying the calcium salt, these findings underscore the principle that dye concentration is a key factor in staining efficacy.

The following table summarizes typical concentration and incubation time parameters for staining solutions containing Acid Fuchsin, derived from established histological techniques.

| Staining Protocol | Acid Fuchsin Concentration | Recommended Incubation Time | Target Tissue Components |

| Masson's Trichrome | Component of Biebrich Scarlet-Acid Fuchsin solution | 5 - 15 minutes | Muscle, cytoplasm, keratin |

| Van Gieson | Component of picro-fuchsin solution | 1 - 5 minutes | Collagen |

| Microwave Trichrome | Component of Biebrich Scarlet-Acid Fuchsin solution | 5 - 10 minutes | Muscle, cytoplasm, collagen |

It is important to note that the optimal parameters can also be influenced by the fixation method used. For instance, tissues fixed in Bouin's solution are often recommended for Masson's trichrome staining to enhance the selectivity of the dyes for collagen fibers saffronscientific.com.

Enhancements for High-Contrast and Reproducible Stains

Achieving high-contrast and reproducible staining with this compound often requires additional steps and the use of specific reagents to enhance differentiation and clarity.

Mordants and Differentiators: In many trichrome staining methods, mordants like phosphotungstic acid and phosphomolybdic acid are used after the initial Acid Fuchsin staining step. These acids act as differentiating agents, selectively removing the Biebrich Scarlet-Acid Fuchsin from collagen and acting as a mordant for the subsequent counterstain (e.g., Aniline (B41778) Blue) saffronscientific.com. The duration of this differentiation step, typically around 10-15 minutes, is critical for achieving clear contrast between muscle (red) and collagen (blue or green) usask.ca.

Control of pH: The pH of the staining and differentiating solutions can influence the binding of anionic dyes like Acid Fuchsin. While specific studies on the optimal pH for this compound are not extensively detailed in the provided search results, the principle of pH control is a fundamental aspect of achieving reproducible staining in histology.

Automated Staining Systems: The use of automated staining systems can significantly improve the reproducibility of staining protocols. These systems ensure precise timing of each step, from deparaffinization and rehydration to staining, differentiation, and dehydration, thereby minimizing variability between batches and laboratories. Protocols optimized for automated stainers, such as the Leica ST5020 for Masson's trichrome staining of FFPE spheroid samples, are designed to yield consistent and quantifiable results researchgate.net.

The following table outlines key methodological enhancements that contribute to high-contrast and reproducible staining with Acid Fuchsin-based methods.

| Enhancement Technique | Reagent/Method | Purpose |

| Differentiation | Phosphotungstic Acid / Phosphomolybdic Acid | Selectively removes Acid Fuchsin from collagen to allow for counterstaining. |

| Mordanting | Phosphotungstic Acid / Phosphomolybdic Acid | Acts as a mordant for the collagen counterstain (e.g., Aniline Blue). |

| Fixation | Bouin's Solution (post-fixation for NBF-fixed tissues) | Increases the selectivity of aniline blue for collagen fibers. |

| Washing | 1% Acetic Acid Solution | Controlled differentiation of the counterstain to prevent fading. |

| Automation | Automated Staining Instruments | Ensures precise timing and reagent application for high reproducibility. |

Further research utilizing quantitative image analysis can provide more objective data on the impact of these parameters and enhancements on staining quality. Such studies would enable the development of more standardized and optimized protocols for the use of this compound in both research and diagnostic histology nih.govsemanticscholar.orgresearchgate.net.

Future Directions and Emerging Research Avenues for Acid Fuchsin Calcium Salt

Exploration of Novel Staining Targets and Biological Systems

While Acid Fuchsin is a cornerstone of classical staining methods like Masson's trichrome and Van Gieson for differentiating muscle and collagen, its potential in other biological contexts remains an active area of investigation. wikipedia.orgstainsfile.com Future research is moving beyond mammalian tissues to explore its utility in a broader range of organisms and for more specific subcellular targets.